molecular formula C11H9NO2 B11907654 5-Methoxyquinoline-3-carbaldehyde

5-Methoxyquinoline-3-carbaldehyde

Cat. No.: B11907654
M. Wt: 187.19 g/mol
InChI Key: VQDMURIWGCFWKV-UHFFFAOYSA-N
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Description

5-Methoxyquinoline-3-carbaldehyde is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a quinoline ring system with a methoxy group at the 5-position and an aldehyde group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxyquinoline-3-carbaldehyde typically involves the Vilsmeier-Haack reaction, which is a formylation reaction. The starting material, 5-methoxyquinoline, is treated with a Vilsmeier reagent (a combination of DMF and POCl3) to introduce the formyl group at the 3-position .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the Vilsmeier-Haack reaction remains a common method for synthesizing quinoline derivatives on a larger scale due to its efficiency and relatively mild reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-Methoxyquinoline-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: 5-Methoxyquinoline-3-carboxylic acid.

    Reduction: 5-Methoxyquinoline-3-methanol.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Intermediate in Organic Synthesis : 5-Methoxyquinoline-3-carbaldehyde serves as an essential intermediate in the synthesis of various organic compounds. Its derivatives are frequently used in the development of novel materials and chemical reagents.
  • Reagent in Chemical Reactions : It is utilized as a reagent in multiple chemical reactions, aiding in the formation of complex structures.

2. Biology

  • Antimicrobial Activity : Studies have shown that quinoline derivatives exhibit significant antibacterial properties. For instance, some derivatives of this compound have been tested against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa, demonstrating promising results .
  • Antioxidant Properties : In vitro assays have indicated that certain derivatives possess notable radical scavenging activity, with some exhibiting IC50 values lower than ascorbic acid, a common antioxidant.

3. Medicine

  • Anticancer Potential : Research indicates that compounds derived from this compound show cytotoxic effects against various cancer cell lines while maintaining low toxicity towards normal cells. This property positions these compounds as potential candidates for cancer therapies .
  • Neuroprotective Effects : Some studies suggest that derivatives may have neuroprotective properties, making them candidates for treating conditions like ischemic stroke .

Antimicrobial Activity Study

A recent study synthesized several quinoline derivatives from this compound and evaluated their antibacterial properties against common pathogens. The results indicated significant inhibition zones comparable to standard antibiotics like amoxicillin.

Antioxidant Activity Evaluation

In vitro assessments demonstrated that specific derivatives exhibited substantial radical scavenging activity. For example, some compounds showed IC50 values lower than those of known antioxidants, indicating their potential as effective antioxidant agents.

Anticancer Screening

A series of quinoline derivatives were tested against various cancer cell lines, revealing notable cytotoxicity. For instance, one derivative displayed significant effects on HeLa cells while maintaining low toxicity towards normal human dermal microvascular endothelial cells .

Mechanism of Action

The mechanism of action of 5-Methoxyquinoline-3-carbaldehyde is not fully understood. its biological activities are thought to be mediated through interactions with various molecular targets, including enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially leading to enzyme inhibition or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxyquinoline-3-carbaldehyde is unique due to the specific positioning of the methoxy and aldehyde groups, which can influence its reactivity and biological activity. The methoxy group at the 5-position can enhance the compound’s electron-donating properties, potentially affecting its interactions with biological targets .

Biological Activity

5-Methoxyquinoline-3-carbaldehyde is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological potential, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a fused bicyclic structure containing nitrogen. Its chemical formula is C_10H_9NO_2, with notable functional groups including a methoxy group and an aldehyde.

The biological activity of this compound is attributed to its interaction with various molecular targets. It has been shown to inhibit specific enzymes and receptors involved in cellular signaling pathways, which can lead to altered cell proliferation and apoptosis. The compound's ability to modulate these pathways underpins its potential therapeutic effects.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In a study evaluating quinoline derivatives as inhibitors of the Enhancer of Zeste Homologue 2 (EZH2), it was found that certain derivatives, including those related to this compound, showed potent inhibition of cancer cell lines such as MDA-MB-231 and HCT15 with IC50 values in the low micromolar range .

Table 1: Anticancer Activity of Quinoline Derivatives

CompoundCell LineIC50 (µM)
5kMDA-MB-2312.45
5kHCT155.6
5cMDA-MB-231>10

The ability of these compounds to selectively inhibit EZH2 suggests a promising avenue for cancer therapy, particularly in cancers where EZH2 is overexpressed.

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties. A study on quinoline derivatives indicated that they possess activity against various pathogenic microorganisms. The compound's structure allows it to interact with bacterial cell membranes, disrupting their integrity and leading to cell death.

Table 2: Antimicrobial Activity of Quinoline Derivatives

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL

Study on Apoptotic Mechanisms

A notable case study focused on the apoptotic effects of quinoline derivatives, including this compound. It was found that these compounds induce apoptosis in cancer cells through the activation of caspase pathways and the modulation of Bcl-2 family proteins, leading to increased cell death in tumor models .

In Vivo Efficacy

Another study evaluated the in vivo efficacy of quinoline derivatives against tumor growth in animal models. The results showed that treatment with compounds related to this compound resulted in significant tumor reduction compared to control groups, highlighting its potential as an effective therapeutic agent .

Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

5-methoxyquinoline-3-carbaldehyde

InChI

InChI=1S/C11H9NO2/c1-14-11-4-2-3-10-9(11)5-8(7-13)6-12-10/h2-7H,1H3

InChI Key

VQDMURIWGCFWKV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=C(C=N2)C=O

Origin of Product

United States

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